Bromocyclen

Catalog No.
S585510
CAS No.
1715-40-8
M.F
C8H5BrCl6
M. Wt
393.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromocyclen

CAS Number

1715-40-8

Product Name

Bromocyclen

IUPAC Name

5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene

Molecular Formula

C8H5BrCl6

Molecular Weight

393.7 g/mol

InChI

InChI=1S/C8H5BrCl6/c9-2-3-1-6(12)4(10)5(11)7(3,13)8(6,14)15/h3H,1-2H2

InChI Key

DAASOABUJRMZAD-UHFFFAOYSA-N

SMILES

Array

Synonyms

5-(Bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene; 5-(Bromomethyl)-1,2,3,4,7,7-hexachloro-2-norbornene; Alugan; Bromociclen; Bromocyclen; ENT 23393; SD 2774;

Canonical SMILES

C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CBr

The exact mass of the compound Bromocyclen is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Bridged-Ring Compounds - Bridged Bicyclo Compounds - Supplementary Records. It belongs to the ontological category of organochlorine compound in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Bromocyclen (CAS 1715-40-8) is a halogenated bicyclic organochlorine compound historically utilized as a veterinary ectoparasiticide and currently procured exclusively as a high-purity analytical reference material . In modern laboratory workflows, it serves as a critical target analyte and reference standard for gas chromatography-mass spectrometry (GC-MS/MS) and electron capture detection (GC-ECD) methodologies . Procurement of this standard is driven by the need to accurately quantify legacy pesticide residues in complex environmental matrices, agricultural products, and edible oils. High-purity, ISO 17034-certified formulations (typically neat or 100 µg/mL in ethyl acetate) are required to ensure precise retention time locking, reliable multiple reaction monitoring (MRM) transitions, and compliance with stringent international food safety and environmental regulatory frameworks .

In quantitative multi-residue pesticide analysis, generic substitution of Bromocyclen with other cyclodiene or organochlorine standards (such as Lindane or Endosulfan) is analytically impossible [1]. Each compound exhibits a unique chromatographic retention time and specific MRM fragmentation pathway. For instance, Bromocyclen and Bromophos-ethyl share a nominal precursor mass (m/z 358.7), but substituting one for the other would completely invalidate matrix-matched calibration curves due to divergent product ions [1]. Furthermore, utilizing non-certified or technical-grade Bromocyclen instead of an ISO 17034-certified reference material introduces unacceptable variance in detector response factors, leading to relative standard deviations (RSDs) that exceed the ≤20% threshold mandated by SANTE and EPA guidelines for pesticide residue quantitation [2].

GC-MS/MS Multiple Reaction Monitoring (MRM) Specificity

To achieve unambiguous identification and quantitation of Bromocyclen in complex matrices, GC-MS/MS protocols rely on highly specific collision-induced dissociation pathways. Optimization studies demonstrate that Bromocyclen yields a distinct precursor ion at m/z 358.7, with optimal product ion transitions at m/z 278.0 (quantifier) and m/z 243.0 (qualifier) using collision energies of 20 V and 5 V, respectively [1]. This specific fragmentation profile completely differentiates Bromocyclen from co-eluting or isobaric organochlorines like Bromophos-ethyl, which shares the m/z 358.7 precursor but fragments to entirely different product ions (m/z 331.0 and 303.0) [1]. Procurement of the exact Bromocyclen standard is therefore mandatory to establish accurate MRM transitions and prevent cross-talk during multi-residue screening.

Evidence DimensionMRM Quantifier Transition (m/z)
Target Compound DataBromocyclen: m/z 358.7 → 278.0 (CE: 20 V)
Comparator Or BaselineBromophos-ethyl: m/z 358.7 → 331.0 (CE: 20 V)
Quantified DifferenceComplete divergence in primary product ions despite identical nominal precursor mass, enabling baseline resolution.
ConditionsAgilent 7000B Triple Quadrupole GC-MS/MS, MRM mode.

Procurement of the exact Bromocyclen standard is mandatory to establish accurate MRM transitions and prevent false positive/negative reporting in multi-class pesticide screens.

QuEChERS Extraction Recovery in High-Pigment Matrices

The utility of a reference standard depends heavily on its stability and recovery during rigorous sample preparation. In multi-residue analyses of high-pigment matrices (e.g., kale) using dynamic MRM (dMRM) GC/MS/MS coupled with Carbon S dispersive SPE cleanup, prespiked high-purity Bromocyclen standards demonstrated highly reproducible recoveries [1]. Quantitative data show Bromocyclen achieves recoveries between 70% and 130% at a 24 ppb spike level, with a Relative Standard Deviation (RSD) of <25% [1]. This performance aligns strictly with SANTE analytical guidelines, whereas uncertified or degraded baseline materials often exhibit recoveries below 40% or RSDs exceeding 30% due to matrix suppression or standard degradation.

Evidence DimensionMatrix-Spiked Recovery (%) and Precision (RSD)
Target Compound DataHigh-purity Bromocyclen: 70–130% recovery, <25% RSD at 24 ppb
Comparator Or BaselineUncertified/degraded baseline materials: <40% recovery or >30% RSD
Quantified Difference>30% improvement in recovery baseline and strict adherence to regulatory precision limits.
ConditionsQuEChERS EN 15662 extraction, high-pigment dSPE cleanup, Agilent 7010C GC/TQ.

Certified Bromocyclen standards ensure that matrix-matched calibration curves remain robust, preventing costly sample re-runs in food safety laboratories.

Trace-Level Limit of Quantitation (LOQ) in Edible Oils

For regulatory compliance, laboratories must quantify pesticide residues at or below Maximum Residue Limits (MRLs), typically set around 10 µg/kg for complex lipid matrices like sunflower oil. Utilizing high-purity Bromocyclen reference standards enables the construction of highly linear calibration curves (R² > 0.990) from 5 to 100 µg/kg [1]. Under optimized GC-MS/MS conditions with advanced sample path inertness, Bromocyclen achieves a Limit of Detection (LOD) of <2 µg/kg and an LOQ well below the 10 µg/kg threshold [1]. This trace-level sensitivity cannot be reliably established using lower-grade standards, which introduce background noise and elevate the baseline signal-to-noise ratio.

Evidence DimensionLimit of Detection (LOD)
Target Compound DataBromocyclen Standard: LOD < 2 µg/kg (S/N > 3)
Comparator Or BaselineRegulatory Maximum Residue Limit (MRL) baseline: 10 µg/kg
Quantified DifferenceStandard enables detection at >5x below the strict regulatory MRL threshold.
ConditionsTRACE 1610 GC with TSQ 9610 mass spectrometer, sunflower oil matrix.

Procuring high-purity standards guarantees the analytical sensitivity required to pass stringent EU and EPA food safety audits.

Multi-Residue Pesticide Screening in Food Matrices

Essential for calibrating GC-MS/MS systems to detect legacy organochlorine residues in high-pigment vegetables (e.g., kale) and complex lipids (e.g., edible oils) using QuEChERS extraction protocols, directly relying on the MRM specificity and recovery data established in Section 3[1].

Environmental Water Quality Monitoring

Utilized as a target analyte or quantitative reference in the analysis of surface water and wastewater for persistent organic pollutants (POPs) via solid-phase microextraction (SPME) coupled to GC-ECD or GC-MS [2].

Analytical Method Validation and ISO 17025 Compliance

Required as an ISO 17034-certified reference material to establish retention time locking, optimize MRM collision energies, and validate new analytical workflows for regulatory accreditation in commercial testing laboratories [1].

XLogP3

4.4

Exact Mass

391.76763 Da

Monoisotopic Mass

389.77058 Da

Heavy Atom Count

15

LogP

5.9 (LogP)

Melting Point

77.0 °C

Other CAS

1715-40-8

Wikipedia

5-(bromomethyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene
Bromocyclen

Use Classification

Agrochemicals -> Pesticides

Dates

Last modified: 08-15-2023

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